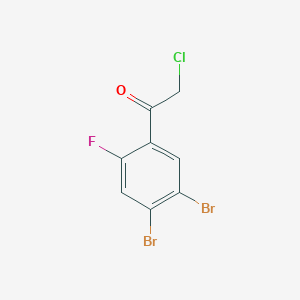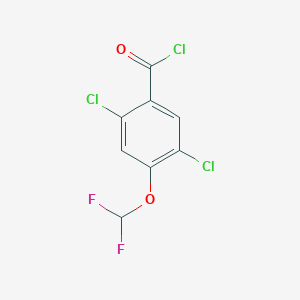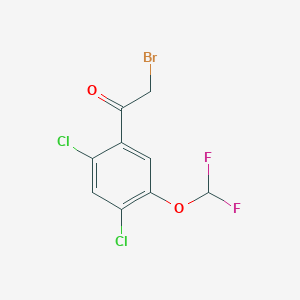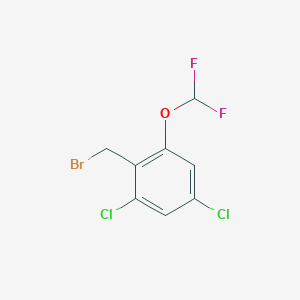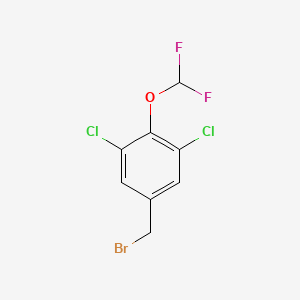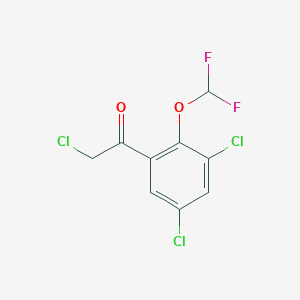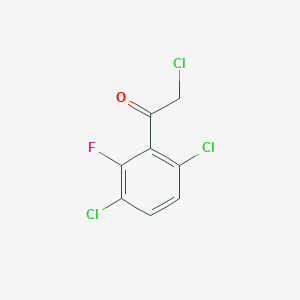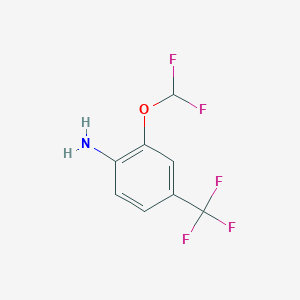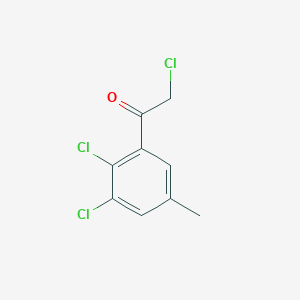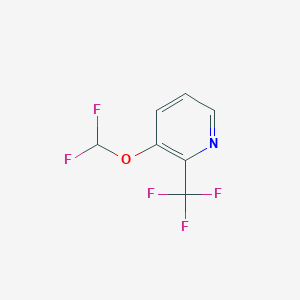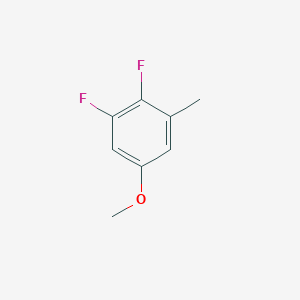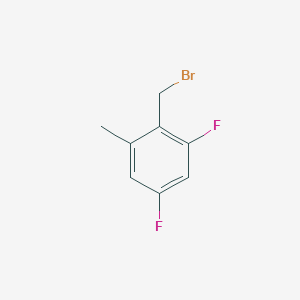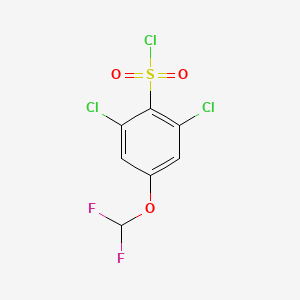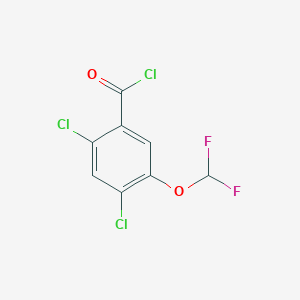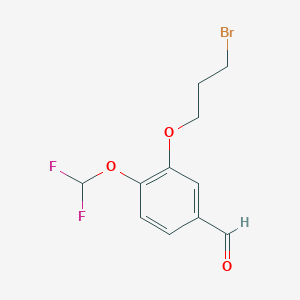
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde
概要
説明
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is an organic compound characterized by the presence of bromine, fluorine, and aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-(difluoromethoxy)benzaldehyde.
Bromopropylation: The hydroxyl group is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K₂CO₃) to form the 3-(3-bromopropoxy) derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) ensures consistent product quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the 3-(3-bromopropoxy) group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Major Products
Substitution: Formation of 3-(3-azidopropoxy)-4-(difluoromethoxy)benzaldehyde.
Oxidation: Formation of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzoic acid.
Reduction: Formation of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzyl alcohol.
科学的研究の応用
Chemistry
In organic synthesis, 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is investigated for its potential biological activities. The presence of bromine and fluorine atoms can enhance the compound’s bioavailability and metabolic stability, making it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific biological activities require further research.
Industry
In the materials science field, this compound can be used in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties, such as increased durability or resistance to environmental factors.
作用機序
The mechanism by which 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
3-(3-Bromopropoxy)benzaldehyde: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.
4-(Difluoromethoxy)benzaldehyde: Lacks the bromopropoxy group, limiting its use in substitution reactions.
3-(3-Chloropropoxy)-4-(difluoromethoxy)benzaldehyde: Similar structure but with chlorine instead of bromine, which may influence its reactivity and applications.
Uniqueness
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is unique due to the combination of bromine and difluoromethoxy groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications.
特性
IUPAC Name |
3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c12-4-1-5-16-10-6-8(7-15)2-3-9(10)17-11(13)14/h2-3,6-7,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAXOIKAHVFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCCBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


